Ferrous chloride

Catalog No.
S601776
CAS No.
7758-94-3
M.F
Cl2Fe
M. Wt
126.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrous chloride

CAS Number

7758-94-3

Product Name

Ferrous chloride

IUPAC Name

iron(2+);dichloride

Molecular Formula

Cl2Fe

Molecular Weight

126.75 g/mol

InChI

InChI=1S/2ClH.Fe/h2*1H;/q;;+2/p-2

InChI Key

NMCUIPGRVMDVDB-UHFFFAOYSA-L

SMILES

Cl[Fe]Cl

Solubility

FREELY SOL IN WATER, ALCOHOL ACETONE; SLIGHTLY SOL IN BENZENE; PRACTICALLY INSOL IN ETHER.
SOL IN 100 CC ALC: 64.4 G @ 10 °C, 105.7 G @ 100 °C.
Solubility in water, g/100ml at 20 °C: 62.5 (good)

Canonical SMILES

[Cl-].[Cl-].[Fe+2]

Reducing Agent:

Ferrous chloride acts as a strong reducing agent, readily donating an electron to other molecules. This property makes it valuable in various chemical reactions, including:

  • Synthesis of organic compounds: FeCl₂ is used in numerous organic syntheses, such as the Friedel-Crafts reaction for the preparation of aromatic ketones and the Clemmensen reduction for converting carbonyl groups to alkanes.
  • Dehalogenation: FeCl₂ can remove halogen atoms (like chlorine and bromine) from organic molecules, enabling the introduction of different functional groups.

Precursor for Iron-Based Materials:

FeCl₂ serves as a crucial starting material for the synthesis of various iron-based materials with diverse applications. Examples include:

  • Iron nanoparticles: FeCl₂ is used to prepare iron nanoparticles, which find applications in catalysis, biomedicine, and environmental remediation [].
  • Iron oxide thin films: Thin films of iron oxide like magnetite (Fe₃O₄) and hematite (Fe₂O₃) can be deposited using FeCl₂ as a precursor through techniques like chemical vapor deposition. These films have applications in magnetic recording, gas sensors, and solar cells.

Water Treatment:

Ferrous chloride plays a significant role in water treatment processes:

  • Flocculation: FeCl₂ is widely used as a coagulant in water treatment. It helps destabilize suspended particles and colloids, enabling their aggregation and removal through settling or filtration.
  • Hydrogen sulfide removal: FeCl₂ can effectively remove hydrogen sulfide (H₂S) gas from water by converting it to insoluble iron sulfide precipitates. This is crucial for controlling unpleasant odors and corrosion in water distribution systems.

Biomedical Research:

Ferrous chloride finds applications in specific areas of biomedical research:

  • Iron supplementation: FeCl₂ can be used as a source of iron in studies investigating iron deficiency and its associated pathologies.
  • Wound healing: Studies suggest that topical application of FeCl₂ might promote wound healing by stimulating cell proliferation and angiogenesis []. However, further research is needed to confirm its efficacy and safety in this context.

Ferrous chloride, with the chemical formula FeCl2\text{FeCl}_2, is an inorganic iron salt that appears as a pale green or yellowish crystalline solid. It is highly soluble in water, forming a greenish solution. This compound is primarily produced as a byproduct during the steel pickling process, which involves treating steel with hydrochloric acid to remove rust and scale. Ferrous chloride plays a crucial role in various industrial applications, particularly in water treatment processes where it acts as a coagulant and dewatering agent .

  • Reaction with Hydrochloric Acid:
    Fe+2HClFeCl2+H2\text{Fe}+2\text{HCl}\rightarrow \text{FeCl}_2+\text{H}_2
    This reaction demonstrates the reduction of iron to ferrous chloride while liberating hydrogen gas .
  • Formation from Iron(III) Chloride:
    Heating iron(III) chloride can yield ferrous chloride:
    2FeCl32FeCl2+Cl22\text{FeCl}_3\rightarrow 2\text{FeCl}_2+\text{Cl}_2
    This reaction indicates that ferrous chloride can be produced from its higher oxidation state counterpart under certain conditions .
  • Oxidation Reactions:
    Ferrous chloride can undergo oxidation in the presence of oxygen, converting to ferric chloride:
    4FeCl2+O2+4HCl4FeCl3+2H2O4\text{FeCl}_2+\text{O}_2+4\text{HCl}\rightarrow 4\text{FeCl}_3+2\text{H}_2\text{O}
    This demonstrates its reactivity and the potential for conversion between different iron chlorides .

Ferrous chloride can be synthesized using several methods:

  • Direct Reaction: The most common method involves the reaction of iron filings or scrap with hydrochloric acid.
  • Electrochemical Methods: Electrolysis of sodium chloride solutions containing iron salts can produce ferrous chloride.
  • Reduction of Ferric Chloride: As mentioned earlier, heating ferric chloride with reducing agents like chlorobenzene can yield ferrous chloride .

Ferrous chloride has a wide range of applications:

  • Water Treatment: It is primarily used as a coagulant in wastewater treatment and drinking water purification processes. It aids in the removal of suspended solids and helps control odors .
  • Textile Industry: Utilized in dyeing processes for fabrics.
  • Metallurgy: Acts as a reducing agent in various metallurgical processes.
  • Chemical Intermediate: Serves as a precursor for synthesizing other chemicals such as ferric chloride .

Studies on ferrous chloride interactions have revealed its potential effects when combined with other compounds:

  • With Oxygen: As noted, it can oxidize to ferric chloride under aerobic conditions.
  • With Organic Compounds: Ferrous chloride has shown reactivity with various organic substrates, influencing their chemical behavior in reactions.
  • Biological Interactions: Its role in biological systems highlights interactions with enzymes and proteins that require iron for activity .

Ferrous chloride shares similarities with other iron chlorides but also exhibits unique properties:

CompoundChemical FormulaOxidation StateKey Characteristics
Ferric ChlorideFeCl3\text{FeCl}_3+3Strong Lewis acid; used in etching and catalysis
Iron(II) SulfateFeSO4\text{FeSO}_4+2Commonly used in fertilizers; less soluble than ferrous chloride
Iron(III) OxideFe2O3\text{Fe}_2\text{O}_3+3Used as a pigment; insoluble in water
Iron(II) PhosphateFe3(PO4)2\text{Fe}_3(\text{PO}_4)_2+2Used in fertilizers; less reactive than ferrous chloride

Ferrous chloride is unique due to its solubility and effectiveness as a coagulant in water treatment applications, distinguishing it from other iron compounds that may not exhibit similar properties .

The direct reaction between metallic iron and hydrochloric acid represents the most widely employed method for ferrous chloride synthesis in both laboratory and industrial settings [17] [18]. This single displacement reaction follows the stoichiometric equation: Fe + 2HCl → FeCl₂ + H₂, where iron metal displaces hydrogen from hydrochloric acid to form ferrous chloride and hydrogen gas [21] [22].

The reaction mechanism involves the oxidation of metallic iron from its zero oxidation state to the +2 oxidation state, while hydrogen ions are reduced to form hydrogen gas [22]. The thermodynamic favorability of this reaction is confirmed by the position of iron above hydrogen in the electrochemical activity series [17]. Research indicates that the formation of ferrous chloride rather than ferric chloride occurs because the evolved hydrogen gas acts as a reducing agent, preventing further oxidation of iron to the +3 state [22] [24].

Kinetic studies demonstrate that reaction rates are significantly influenced by temperature, with activation energies ranging from 45 to 82 kilojoules per mole depending on reaction conditions [25] [31]. The reaction proceeds more rapidly at elevated temperatures, with optimal conditions typically maintained between 25 and 60 degrees Celsius [18] [20]. Surface area plays a critical role, with finely divided iron or iron filings providing substantially higher reaction rates compared to bulk metal pieces [18] [24].

The concentration of hydrochloric acid directly affects both reaction rate and product yield [18] [24]. Industrial processes typically employ hydrochloric acid concentrations ranging from 10 to 37 percent by weight, corresponding to 3 to 12 molar solutions [47]. Higher acid concentrations accelerate the reaction but increase material costs and equipment corrosion considerations [42].

High-Temperature Chlorination of Metallic Iron

High-temperature chlorination involves the direct reaction of iron metal with chlorine gas at elevated temperatures, typically ranging from 200 to 800 degrees Celsius [1] [30] [32]. The primary reaction under these conditions produces ferric chloride according to the equation: 2Fe + 3Cl₂ → 2FeCl₃ [23] [30] [32]. However, ferrous chloride can be obtained through controlled partial chlorination or subsequent reduction of the ferric product [9] [10].

Research on chlorination kinetics reveals that the reaction rate increases significantly with temperature, reaching maximum efficiency between 700 and 750 degrees Celsius [7] [31]. The chlorination mechanism involves the formation of iron chloride species at the metal-gas interface, with ferrous chloride often forming as an intermediate product before further oxidation to ferric chloride [28].

Temperature control is crucial for selective formation of ferrous chloride through this pathway [28] [31]. At temperatures below 800 degrees Celsius, the formation of ferrous chloride is favored, while higher temperatures promote the complete oxidation to ferric chloride [31]. The reaction atmosphere must be carefully controlled to prevent the accumulation of ferrous chloride at particle surfaces, which can affect reaction kinetics [28].

Industrial implementation of high-temperature chlorination requires specialized equipment capable of handling corrosive chlorine gas at elevated temperatures [4] [32]. The process typically employs excess chlorine to ensure complete reaction, though this can lead to over-chlorination and the need for subsequent reduction steps [23].

Reduction of Ferric Chloride to Ferrous Chloride

The reduction of ferric chloride to ferrous chloride represents an important synthetic pathway, particularly in processes where ferric chloride is readily available as a starting material [9] [10] [12]. This approach involves the chemical reduction of iron from the +3 oxidation state to the +2 oxidation state through the addition of suitable reducing agents [11] [14].

Several reducing agents have been demonstrated to effectively convert ferric chloride to ferrous chloride [12] [14]. Zinc metal acts as a powerful reducing agent, readily donating electrons to ferric ions [12]. Stannous chloride provides another effective reduction pathway, with the tin(II) ions serving as electron donors [12]. Hydrogen sulfide gas can also facilitate this reduction, particularly in acidic solutions [12].

The reduction mechanism using hydrogen gas has been extensively studied, with research indicating that hydrogen can reduce ferric chloride at elevated temperatures [13] [15]. The reaction proceeds according to: FeCl₃ + H₂ → FeCl₂ + HCl, with the process being thermodynamically favorable under appropriate conditions [15].

Electrochemical reduction represents an emerging approach for converting ferric chloride to ferrous chloride [38]. This method offers precise control over the reduction process and can be integrated into continuous production systems. The electrochemical approach allows for the selective reduction of ferric ions while maintaining optimal solution conditions for ferrous chloride stability [38].

Industrial-Scale Production and Purification Methods

Industrial production of ferrous chloride primarily relies on the utilization of steel pickling liquors, which are generated during the acid treatment of steel surfaces to remove oxide layers [41] [42] [45]. The pickling process involves the reaction of mixed iron oxides with hydrochloric acid, producing ferrous chloride solutions as a byproduct [42].

The industrial process begins with the collection of spent pickling liquors containing ferrous chloride, along with various impurities and unreacted acid [42] [45]. These solutions undergo concentration through evaporation processes, followed by crystallization to obtain ferrous chloride tetrahydrate [45]. The crystallization process must be carefully controlled to prevent oxidation of ferrous ions to ferric ions during exposure to atmospheric oxygen [45].

Purification methods for industrial ferrous chloride involve multiple stages of filtration and recrystallization [42] [45]. The process typically includes the removal of metallic impurities through selective precipitation, followed by controlled crystallization under inert atmospheres to prevent oxidation [45]. Advanced purification techniques employ electrochemical methods to achieve high-purity ferrous chloride suitable for specialized applications [38].

Quality control in industrial production requires continuous monitoring of iron oxidation states through analytical techniques such as Mössbauer spectroscopy and chemical titration [45]. The stability of ferrous chloride products is enhanced through proper packaging and storage under controlled atmospheric conditions to prevent degradation [45].

Production capacity data indicates that global ferrous chloride manufacturing totals approximately 700 to 900 million kilograms annually, with the United States contributing approximately 96 million kilograms per year [42]. The industrial production process achieves high efficiency through the integration of steel industry waste streams, making ferrous chloride production both economically viable and environmentally beneficial [41] [42].

Synthesis MethodChemical EquationTemperature Range (°C)Product FormIndustrial Applicability
Direct Iron-HCl ReactionFe + 2HCl → FeCl₂ + H₂Room temperature - 60FeCl₂·4H₂O (hydrated)High
High-Temperature Chlorination2Fe + 3Cl₂ → 2FeCl₃ (followed by reduction)200 - 800Anhydrous FeCl₂Medium
Ferric Chloride ReductionFeCl₃ + reducing agent → FeCl₂Room temperature - 100FeCl₂ solutionMedium
Electrochemical ProductionFe²⁺ + 2OH⁻ → Fe(OH)₂, then Fe(OH)₂ + 2HCl → FeCl₂ + 2H₂O25 - 60FeCl₂ solutionEmerging
ParameterOptimal RangeEffect on YieldIndustrial Consideration
Reaction Temperature25-60°CHigher temp increases rateEnergy cost vs. reaction rate
HCl Concentration10-37% (3-12M)Higher conc. increases rateAcid consumption cost
Iron Surface AreaHigh (powder/filings preferred)Increases reaction rateIron preparation cost
Reaction Time1-4 hoursLonger time improves completionProduction throughput
pH Control0.5-2.0Low pH prevents hydrolysisAcid requirement
Atmosphere ControlInert (N₂ or Ar)Prevents oxidation to Fe³⁺Equipment complexity
Region/CountryProduction Volume (Million kg/year)Primary ApplicationsMarket Price Range (USD/MT)
United States96Water treatment, Steel pickling400-600
Europe150-200Water treatment, Chemical synthesis450-650
China300-400Water treatment, Electronics300-500
Other Asia100-150Industrial processes350-550
Rest of World50-100Various industrial uses400-700

Physical Description

Ferrous chloride is a greenish white crystalline solid. It is soluble in water. It is noncombustible. It is used in sewage treatment, in dyeing of fabrics, and for many other uses.
Dry Powder; Liquid
White to white-green crystals; [NIOSH] Highly hygroscopic white solid (may have a green tint); Soluble in water; [Merck Index] Light green odorless solid; [CHRIS] Off-white odorless powder; [Alfa Aesar MSDS]
WHITE-TO-LIGHT-GREEN HYGROSCOPIC CRYSTALS.

Color/Form

WHITE RHOMBOHEDRAL CRYSTALS; MAY SOMETIMES HAVE A GREEN TINT.
HEXAGONAL CRYSTALS

Hydrogen Bond Acceptor Count

2

Exact Mass

125.872641 g/mol

Monoisotopic Mass

125.872641 g/mol

Boiling Point

1023 °C

Heavy Atom Count

3

Density

1.93 at 68 °F (USCG, 1999) - Denser than water; will sink
SP GR: 3.16 @ 25 °C/4 °C
Relative density (water = 1): 3.2

LogP

-0.15

Melting Point

[ACGIH] 674 °C
674 °C

UNII

S3Y25PHP1W

Related CAS

13478-10-9 (tetrahydrate)
15438-31-0 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Therapeutic Uses

Ferrous /salts/ are ... available ... for ... prevention and treatment of iron deficiency. /Iron preparations, oral/

Vapor Pressure

10 MM HG @ 700 °C

Pictograms

Irritant

Irritant

Other CAS

7758-94-3

Absorption Distribution and Excretion

ORAL ABSORPTION OF IRON IS VERY COMPLICATED & INTESTINAL MUCOSA IS PRINCIPAL SITE FOR LIMITING ABSORPTION ... IN THIS HOMEOSTATIC MECHANISM DIVALENT FORM IS ABSORBED INTO GI MUCOSA & CONVERTED TO TRIVALENT FORM & ATTACHED TO FERRITIN. ... /WHICH/ PASSES INTO BLOODSTREAM & IS THEN CONVERTED TO TRANSFERRIN WHERE THE IRON REMAINS IN THE TRIVALENT FORM OR IS TRANSPORTED TO THE LIVER OR SPLEEN FOR STORAGE AS FERRITIN OR HEMOSIDERIN. IRON HAS BEEN SHOWN TO CROSS PLACENTA & CONCENTRATE IN FETUS. ... WITH INCREASES IN IRON BEYOND PHYSIOLOGIC LIMITS, MOST IS EXCRETED IN FECES, BUT SMALL AMT MAY ACCUM. SOME IRON MAY BE EXCRETED VIA THE BILE. IN CASES OF OVERLOAD, IRON IS EXCRETED IN THE URINE, & THE PRESENCE OF HIGH URINARY IRON CONCN IS INDICATIVE OF EXCESSIVE IRON. /IRON SALTS/
The body store of iron is divided between iron-containing cmpd that are essential and those in which excess iron is held in storage. ... Hemoglobin dominates the essential fraction. ... The two predominant sites of iron storage are the reticuloendothelial system and the hepatocytes, although some storage also occurs in muscle ... . Internal exchange of iron is accomplished by the plasma protein transferrin. ... About 80% of the iron in plasma goes to the erythroid marrow to be packaged into new erythrocytes; these normally circulate for about 120 days before being catabolized by the reticuloendothelium. At that time a portion of the iron is immediately returned to the plasma bound to transferrin, while another portion is incorporated into the ferritin stores of the reticuloendothelial cell and is returned to the circulation more gradually. /Iron & iron salts/
The most remarkable feature of iron metabolism in man is the degree to which the body store is conserved. Only 10% of the total is lost per year from normal men, that is, about 1 mg per day ... . Two thirds of this iron is excreted from the GI tract as extravasated red cells, iron in bile, and iron in exfoliated mucosal cells. The other third is accounted for by small amounts of iron in desquamated skin and in the urine. ... The biochemical nature of the absorptive process is understood only in general terms ... . After acidification and partial digestion of food in the stomach, its content of iron is presented to the intestinal mucosa as either inorganic or heme iron. These fractions are taken up by the absorptive cells of the duodenum and upper small intestine, and the iron is either transported directly into the plasma or is stored as mucosal ferritin. ... Normal absorption is about 1 mg per day in the adult male and 1.4 mg per day in the adult female. /Iron & iron salts/
Substantial amounts of many metals are excreted in the sweat, including ... iron. ... The potential exists, depending on sweat rates and acclimatization, for substantial losses of these metals in sweat. /Iron salts/

Metabolism Metabolites

IN CELL FE++ ... CONVERTED TO FE+++ IN FERRITIN. NO IRON ABSORPTION AS FERRITIN OCCURS UNTIL CELL IS PHYSIOLOGICALLY "DEPLETED." FE, HOWEVER, IS WITHDRAWN FROM FERRITIN AS FE++ AS NEED ARISES. FE RELEASED DIRECTLY INTO BLOOD STREAM ... QUICKLY OXIDIZED BY DISSOLVED O2 TO FE+++ WHICH COMPLEXES WITH SPECIFIC FE-TRANSPORT B1-GLOBULIN ... . /IRON IONS/

Wikipedia

Iron(II) chloride

Drug Warnings

IRON CMPD ARE CONTRAINDICATED IN PATIENT WITH PRIMARY HEMOCHROMATOSIS. THEY SHOULD NOT BE USED TO TREAT HEMOLYTIC ANEMIAS UNLESS IRON-DEFICIENT STATE ALSO EXISTS, SINCE STORAGE OF IRON WITH POSSIBLE SECONDARY HEMOCHROMATOSIS CAN RESULT. IRON OVERLOAD IS PARTICULARLY LIKELY TO OCCUR IN PATIENT GIVEN EXCESSIVE AMT OF PARENTERAL IRON, IN THOSE TAKING BOTH ORAL & PARENTERAL PREPN, & IN PATIENT WITH HEMOGLOBINOPATHIES OR OTHER REFRACTORY ANEMIAS THAT MIGHT BE ERRONEOUSLY DIAGNOSED AS IRON DEFICIENCY ANEMIAS. IRON SHOULD NOT BE GIVEN TO PATIENT RECEIVING REPEATED BLOOD TRANSFUSIONS ... . PROLONGED ADMIN SHOULD BE AVOIDED EXCEPT IN PATIENT WITH CONTINUED BLEEDING, INCL UNCORRECTABLE MENORRHAGIA, COPIOUS MENSTRUAL PERIODS, OR REPEATED PREGNANCIES. /IRON CMPD/
... Studies on ... subjects have established that physical intolerance does occur. With a dose of 200 mg of iron per day divided into three equal portions, symptoms occurred in approximately 25% of individuals, compared to an incidence of 13% among those receiving placebos; this increased to 42% when the dosage of iron was doubled. Nausea and upper abdominal pain were increasingly common manifestations at high dosage. Constipation and diarrhea ... were not more prevalent at higher dosage, nor was heartburn. /Iron & iron salts/
... LARGE AMT MAY INTERFERE WITH SOME TESTS USED FOR DETECTION OF OCCULT BLOOD IN STOOL; GUAIAC TEST OCCASIONALLY YIELDS FALSE-POSITIVE TESTS FOR BLOOD ... . /IRON SALTS/
Malabsorption syndromes (eg, tropical sprue, celiac disease, partial gastrectomy) and apparent intolerance to iron usually do not constitute valid indications for parenteral iron therapy. Marked malabsorption of iron is rare. Following gastric resection, rapid transit past the duodenum may reduce absorption. However, even in these patients, absorption usually is adequate to produce a therapeutic response, particularly if a liquid preparation is used. Intolerance probably is dose related and may be corrected by decreasing the size of each dose. /Iron/

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Action of hydrochloric acid on an excess of iron, with subsequent crystallization.

General Manufacturing Information

Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Other (requires additional information)
Utilities
Paper Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Iron chloride (FeCl2): ACTIVE
SUGAR, GLYCERIN, & MANY ORG HYDROXY ACIDS HINDER PPT. IN NEUTRAL SOLN, SOL CARBONATES, PHOSPHATES, & OXALATES PRODUCE PPT. /FERROUS SALTS/

Analytic Laboratory Methods

Method 407C: Potentiometric method. The method is suitable for colored or turbid samples in which color indicated end points might be difficult to observe. Chloride is determined by potentiometric titration with silver nitrate solution with a glass and silver-silver chloride electrode system. In the absence of interfering substances, the precision and accuracy are estimated to be about 0.12 mg for 5 mg chloride, or 2.5% of the amount present. When pretreatment is required to remove interfering substances, the precision and accuracy are reduced to about 0.25 mg for 5 mg chloride, or 5% of the amount present. /Chloride/
Method 407A: Argentometric Method. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Substances in amounts normally found in potable water will not interfere. ... Sulfide, thiosulfate, and sulfite ions interfere but can be removed by treatment with hydrogen peroxide. Orthophosphate in excess of 25 mg/l interferes by precipitating as silver phosphate. Iron in excess of 10 mg/l interferes by masking the end point. A synthetic sample containing 241 mg chloride ion/l, ... was analyzed in 41 laboratories, with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Total Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/
For more Analytic Laboratory Methods (Complete) data for FERROUS CHLORIDE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

/SERUM IRON/ ... DETERMINED BY ATOMIC ABSORPTION SPECTROPHOTOMETRY ... . /IRON/
Urine samples containing iron and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 259.9 nm. Sample preparation includes addition of a polydithiocarbamate resin, filtration, ashing, and dissolution with concentrated nitric/concentrated perchloric acid (4:1 v/v). This method has a detection limit of 0.1 ug/sample over a range of 0.25 to 200 ug/sample with a recovery of 100%. /Iron/
Blood and tissue samples containing iron and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 259.9 nm. A digestion step with concentrated nitric/concentrated perchloric/concentrated sulfuric acids (3:1:1 v/v/v) is required. This method has an instrumental detection limit of 1 ug/100 g blood and 0.2 ug/g tissue samples, over a 10 to 10,000 ug/100 g blood and 2 to 2000 ug/g tissue. The average recovery has not been determined. /Iron/

Storage Conditions

IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Interactions

Rats were treated ip with ferrous chloride expired ethane which incr with increasing doses of iron. The same amt of ethane was expired by animals exposed to 20% or 100% oxygen. The mobilization by ferrous chloride of stored ethane from the body was excluded. Propane expiration was also stimulated by ferrous treatment, whereas n-pentane expiration could not be detected. The treatment of rats with ferrous chloride 30 min after giving carbon tetrachloride resulted in a 2-5-fold incr in ethane, propane, and n-pentane expiration, the total amounts depending on the oxygen concentration in the respired air. This incr was due, to a minor extent, to ferrous chloride initiated alkane formation. Thus, in vivo iron(2+), besides its ability to initiate lipid peroxidation, influences the carbon tetrachloride induced lipid peroxidation process.
The effect of di- and trivalent iron on the intestinal absorption of aluminum (Al) was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/l Al as aluminum chloride hexahydrate (AlCl3.6H2O), with or without 5 mmol/l ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate (FeCl3.6H2O) for 60 min. The disappearance of Al or Fe from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with Al and/or Fe there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. It was shown that Fe(II) enhanced the uptake of Al from about 30 min of perfusion onward, with all concentrations of Al perfusion media tested. /Ferrous chloride tetrahydrate/
The addition of iron as ferrous chloride or ferric chloride at 10 ppm (approximately 50% of endogenous concentrations) doubles the mutagenic activity of beef extracts. Iron, which can be released by denaturation of heme protein, therefore, can modulate the formation of mutagens in beef during cooking.

Stability Shelf Life

FORMS FERRIC CHLORIDE (FECL3) & FERRIC OXIDE (FE2O3) ON HEATING IN AIR.

Dates

Modify: 2023-08-15

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